1,1-Cyclobutanedimethanamine
Overview
Description
1,1-Cyclobutanedimethanamine: is an organic compound with the molecular formula C₆H₁₄N₂ . It is a cyclobutane derivative with two methanamine groups attached to the same carbon atom.
Mechanism of Action
Biochemical Pathways
Given the complexity of biochemical systems, this compound could potentially influence multiple pathways .
Pharmacokinetics
Information about its bioavailability is also currently unavailable .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Cyclobutanedimethanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde and ammonia, followed by reduction with hydrogen in the presence of a catalyst. The reaction conditions typically include:
Temperature: 50-100°C
Pressure: 1-5 atm
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,1-Cyclobutanedimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanedicarboxylic acid derivatives.
Reduction: Reduction reactions can yield cyclobutanedimethanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Cyclobutanedicarboxylic acid derivatives.
Reduction: Cyclobutanedimethanol.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1,1-Cyclobutanedimethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Cyclobutanedicarboxylic acid: Similar in structure but with carboxylic acid groups instead of methanamine groups.
Cyclobutanedimethanol: Contains hydroxyl groups instead of methanamine groups.
Cyclobutanone: A ketone derivative of cyclobutane.
Uniqueness: 1,1-Cyclobutanedimethanamine is unique due to its dual methanamine groups attached to the same carbon atom, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-6(5-8)2-1-3-6/h1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEQILXWAPILBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308441 | |
Record name | 1,1-Cyclobutanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38932-71-7 | |
Record name | 1,1-Cyclobutanedimethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38932-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclobutanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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